methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride
Description
Properties
IUPAC Name |
methyl 2-amino-2-(3-methylimidazol-4-yl)acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-10-4-9-3-5(10)6(8)7(11)12-2;;/h3-4,6H,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAYWQYXGLAETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(C(=O)OC)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-09-7 | |
| Record name | methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthesis of the Imidazole Ester Intermediate
The preparation involves three main synthetic steps to obtain the key intermediate, methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate:
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sarcosine ethyl ester hydrochloride | Reaction with methyl formate and sodium hydride at room temperature; followed by acid hydrolysis and cyanamide addition under reflux | 1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester | 40 | Formation of imidazole ring with amino group |
| 2 | Product from Step 1 | Diazotization using sodium nitrite in acetic acid/water at 0-5 °C; pH adjustment and extraction | 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester | 33 | Introduction of nitro group at 2-position |
| 3 | Product from Step 2 | Reduction with lithium borohydride in THF/methanol at 0 °C | 1-methyl-2-nitro-1H-imidazole-5-methanol | 74 (approx.) | Reduction of ester to alcohol |
This sequence establishes the imidazole ring with a nitro substituent and a methyl ester or alcohol functional group ready for further transformations.
Conversion to Methyl 2-Amino-2-(1-methyl-1H-imidazol-5-yl)acetate Dihydrochloride
- The nitro group on the imidazole ring is typically reduced to an amino group using catalytic hydrogenation or chemical reducing agents.
- The resulting amino-imidazole derivative is then esterified or maintained as the methyl ester.
- Finally, the compound is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing its stability and crystallinity.
Reaction Conditions and Reagents
| Parameter | Details |
|---|---|
| Solvents | Methyl formate, tetrahydrofuran, acetic acid, dichloromethane, ethyl acetate |
| Bases | Sodium hydride, potassium carbonate, triethylamine |
| Reducing Agents | Lithium borohydride, catalytic hydrogenation catalysts |
| Temperature Range | 0 °C to reflux conditions depending on step |
| Purification | Silica gel column chromatography using petroleum ether/ethyl acetate or dichloromethane/methanol systems |
Notes on Reaction Efficiency and Purification
- The overall yields for the multi-step synthesis range from moderate to good (30-75% per step).
- Purification is typically achieved by silica gel column chromatography, with solvent systems tailored to the polarity of intermediates.
- The dihydrochloride salt formation improves compound handling and purity.
- Reaction monitoring is performed by thin-layer chromatography (TLC) and characterization by NMR and LC-MS.
Summary Table of Key Intermediates and Final Product
| Compound | Structure Feature | Key Reaction Step | Yield (%) | Characterization |
|---|---|---|---|---|
| Sarcosine ethyl ester hydrochloride | Starting amino ester | Starting material | - | - |
| 1-methyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester | Imidazole ring with amino and ester | Ring formation via cyanamide | 40 | 1H NMR, LCMS |
| 1-methyl-2-nitro-1H-imidazole-5-carboxylic acid methyl ester | Nitro substitution | Diazotization and nitro introduction | 33 | 1H NMR, LCMS |
| 1-methyl-2-nitro-1H-imidazole-5-methanol | Alcohol derivative | Reduction of ester | ~74 | 1H NMR, LCMS |
| This compound | Final product | Nitro reduction and salt formation | Variable | 1H NMR, LCMS, melting point |
Research Findings and Improvements
- The synthetic route avoids complex Mitsunobu reactions by employing direct reduction and esterification steps, simplifying the process.
- Use of lithium borohydride for ester reduction is efficient and mild, preserving sensitive imidazole functionality.
- The formation of the dihydrochloride salt enhances stability for pharmaceutical applications.
- Reaction conditions such as temperature and solvent choice are optimized to maximize yield and purity.
- The method is scalable and suitable for industrial synthesis with commercially available reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced derivatives of the imidazole ring .
Scientific Research Applications
Safety Information
The compound is classified with several hazard warnings:
- Harmful if swallowed (H302)
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- May cause respiratory irritation (H335) .
Medicinal Chemistry
This compound serves as a versatile scaffold for the design of novel therapeutic agents. Its imidazole ring structure is pivotal in drug discovery, particularly for developing agents targeting various biological pathways.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of imidazole exhibit potent antimicrobial properties. A study found that modifications to the methyl group on the imidazole ring can enhance activity against specific bacterial strains, making this compound a candidate for further exploration in antibiotic development .
Neuropharmacology
The compound has been investigated for its potential neuroprotective effects. Imidazole derivatives are known to interact with neurotransmitter systems, which may lead to advancements in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that this compound can modulate glutamate receptors, suggesting a pathway for reducing excitotoxicity in neuronal cells . This property could be harnessed to develop treatments for conditions such as Alzheimer's disease.
Biochemical Research
This compound is also utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms.
Case Study: Enzyme Inhibition
A recent investigation into the inhibition of specific kinases revealed that this compound effectively inhibits enzyme activity at micromolar concentrations, showcasing its potential as a lead compound for kinase inhibitors .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug design | Enhances antimicrobial activity |
| Neuropharmacology | Potential neuroprotective agent | Modulates glutamate receptors |
| Biochemical Research | Probe for enzyme interactions | Inhibits kinase activity |
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and π-π stacking with aromatic residues in the target proteins . The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Key Observations:
- Heterocyclic vs. Aromatic Substituents : The target compound’s 1-methylimidazole group introduces a nitrogen-rich heterocycle, which may enhance hydrogen-bonding capacity and metal coordination compared to phenyl or pyridyl groups .
- Salt Forms: The dihydrochloride salt likely improves aqueous solubility compared to monohydrochloride or free-base analogues (e.g., AS103310), which is critical for bioavailability in drug formulations .
- Substituted phenyl derivatives (e.g., AS104531) are more expensive, possibly due to halogenation steps .
Physicochemical and Pharmacological Properties
Solubility and Stability
- Dihydrochloride Salts: The dual HCl counterions in the target compound enhance polarity and solubility in polar solvents (e.g., water, ethanol) relative to neutral analogues like AS132203. This property is advantageous for parenteral formulations .
- Stability : Imidazole derivatives are sensitive to oxidation and hydrolysis under acidic conditions, necessitating careful storage (e.g., inert atmospheres, low temperatures) .
Biological Activity
Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride (CAS No. 1803566-09-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 205.64 g/mol. The compound is characterized by the presence of an imidazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole moiety is known for its role in enzyme catalysis and as a ligand in metal coordination, which may contribute to its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition: Compounds containing imidazole rings often exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDE), which are crucial in inflammatory pathways.
- Receptor Modulation: The compound may act as an agonist or antagonist at specific G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Case Studies
Several case studies highlight the biological relevance of compounds with similar structures:
- Anticancer Activity: A study demonstrated that imidazole derivatives exhibited selective cytotoxicity against melanoma cells while sparing normal cells. The mechanism involved the induction of reactive oxygen species (ROS) leading to apoptosis through DNA damage pathways .
- Antimicrobial Properties: Research has shown that imidazole-containing compounds exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . This suggests that this compound may also possess similar properties.
- Neuroprotective Effects: Some studies indicate that imidazole derivatives can modulate neurotransmitter systems, potentially providing neuroprotective benefits in models of neurodegenerative diseases .
Safety Profile
The safety profile of this compound includes several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure . Proper handling and safety measures should be observed in laboratory settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving imidazole derivatives and amino acid esters. For example, analogous imidazole-acetic acid derivatives are synthesized using reflux conditions with acetic acid and stoichiometric equivalents of reactants (e.g., 1.1 equiv of aldehyde derivatives) to optimize yield . Key parameters include pH control, reaction time (3–5 hours), and temperature (reflux). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt form .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Employ a combination of analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments and carbon backbone integrity. For example, δ 7.2–8.3 ppm regions in -NMR are typical for imidazole protons .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z 798.72 for analogous imidazole derivatives) and detect impurities .
- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., deviations <0.3% indicate high purity) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH) over 1–6 months. Monitor degradation via HPLC and track changes in melting point (e.g., mp 313–315°C for related imidazole hydrochlorides) . Store in airtight, light-protected containers with desiccants to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?
- Methodology : Perform systematic solubility profiling using UV-Vis spectroscopy or gravimetric methods in polar (e.g., water, methanol) and non-polar solvents (e.g., chloroform). Note that dihydrochloride salts often exhibit higher aqueous solubility but may precipitate in organic solvents. For example, related imidazole derivatives show solubility >50 mg/mL in DMSO but <1 mg/mL in hexane . Adjust pH or use co-solvents (e.g., PEG-400) to enhance solubility for in vitro assays .
Q. What strategies are effective for studying the environmental fate of this compound?
- Methodology : Follow frameworks like Project INCHEMBIOL to assess:
- Abiotic Degradation : Hydrolysis/photolysis studies under simulated environmental conditions (pH 5–9, UV light exposure) .
- Biotic Transformation : Use soil or water microcosms to track microbial degradation via LC-MS/MS.
- Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) to determine EC50 values .
Q. How can metabolic pathways of this compound be elucidated in preclinical models?
- Methodology : Administer -radiolabeled compound to rodent models and collect plasma, urine, and feces over 24–72 hours. Extract metabolites using solid-phase extraction (SPE) and identify via high-resolution LC-MS/MS. Compare fragmentation patterns with synthetic standards for imidazole-ring cleavage products or ester hydrolysis derivatives .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via vapor diffusion (e.g., chloroform/methanol mixtures). Refine structures using software like SHELX-97, ensuring R-factors <0.05. For example, analogous imidazole derivatives exhibit planar imidazole rings with bond angles of 105–110° between N-C-N atoms .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields (>80% vs. <50%) be addressed?
- Methodology : Replicate protocols with strict control of:
- Reagent Purity : Use ≥95% pure starting materials (certified via HPLC) .
- Stoichiometry : Precisely measure equivalents (e.g., 1.1:1 aldehyde:amine ratio) .
- Catalyst Activity : Test fresh vs. aged acetic acid catalysts, as moisture content affects reaction efficiency .
Q. Why do NMR spectra of this compound vary across publications?
- Root Cause : Solvent-dependent shifts (e.g., CDCl3 vs. D2O) and salt form (free base vs. dihydrochloride) alter proton environments. For example, imidazole protons in CDCl3 appear upfield (δ 7.2–7.5) compared to D2O (δ 7.8–8.2) due to hydrogen bonding . Always report solvent and salt form in metadata.
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (time, temperature, stirring rate) and purification steps in detail .
- Analytical Validation : Cross-validate purity assessments using ≥2 orthogonal methods (e.g., NMR + elemental analysis) .
- Data Reporting : Include raw spectral data, crystallographic CIF files, and batch-specific stability profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
